molecular formula C21H14Cl2N4O B14206354 Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- CAS No. 830336-14-6

Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-

Cat. No.: B14206354
CAS No.: 830336-14-6
M. Wt: 409.3 g/mol
InChI Key: LPOTVPUXCOZNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a triazole ring, which is further substituted with a dichlorophenyl and a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- typically involves the reaction of 2,3-dichlorophenylhydrazine with phenylacetylene in the presence of a copper catalyst to form the triazole ring. This intermediate is then reacted with benzoyl chloride to form the final benzamide compound. The reaction conditions usually involve the use of solvents such as dimethylformamide (DMF) and temperatures around 60°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures the efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or triazoles.

Scientific Research Applications

Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-nitrobenzamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The dichlorophenyl and phenyl groups further enhance its reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

CAS No.

830336-14-6

Molecular Formula

C21H14Cl2N4O

Molecular Weight

409.3 g/mol

IUPAC Name

N-[2-(2,3-dichlorophenyl)-5-phenyltriazol-4-yl]benzamide

InChI

InChI=1S/C21H14Cl2N4O/c22-16-12-7-13-17(18(16)23)27-25-19(14-8-3-1-4-9-14)20(26-27)24-21(28)15-10-5-2-6-11-15/h1-13H,(H,24,26,28)

InChI Key

LPOTVPUXCOZNAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=C2NC(=O)C3=CC=CC=C3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.